N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O2S2/c1-12(29)28-9-8-15-19(11-28)32-23(27-21(30)14-7-6-13(24)10-16(14)25)20(15)22-26-17-4-2-3-5-18(17)31-22/h2-7,10H,8-9,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMILFJWNGRCESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 377.49 g/mol. The structure features several key functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its diverse biological properties including antimicrobial and anticancer activities.
- Tetrahydrothieno-pyridine structure : Implicated in various pharmacological effects.
- Dichlorobenzamide group : Enhances lipophilicity and potential receptor binding.
Synthesis
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the benzothiazole derivative through condensation reactions.
- Cyclization to create the tetrahydrothieno-pyridine core.
- Acetylation and subsequent functionalization to introduce the dichlorobenzamide group.
Recent studies have highlighted various synthetic pathways that yield high purity and yield of this compound .
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against a range of pathogens including Mycobacterium tuberculosis . The minimum inhibitory concentrations (MIC) for related compounds have been reported in the range of 100 to 250 µg/mL .
Anticancer Activity
Several studies have explored the cytotoxic effects of benzothiazole derivatives. For instance:
- A compound structurally related to this compound exhibited moderate cytotoxicity against various cancer cell lines .
The mechanism of action may involve induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
The biological activity is likely mediated through:
- Inhibition of DNA synthesis : Compounds with similar structures have shown to interfere with nucleic acid synthesis in microbial cells.
- Enzyme inhibition : Potential targets include topoisomerases and other enzymes critical for cell division and survival.
Case Studies
A recent study evaluated the anti-tubercular activity of synthesized benzothiazole derivatives. The findings indicated that specific modifications to the benzothiazole ring significantly enhanced potency against M. tuberculosis, suggesting that structural optimization is crucial for developing effective therapeutics .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
This table illustrates the comparative efficacy of different synthesized compounds in inhibiting M. tuberculosis growth.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups enhancing its reactivity. The presence of amide and acetyl functional groups is critical for its biological activity. Crystallographic studies can provide insights into its molecular structure, revealing interatomic distances and angles that influence stability and reactivity.
Key Structural Features:
- Heterocyclic Framework: The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.
- Functional Groups: The dichlorobenzamide moiety contributes to the compound's chemical properties and potential interactions with biological targets.
Biological Activities
Research has indicated that N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide exhibits several pharmacological properties:
Antimicrobial Activity
Studies have highlighted the compound's potential as an antimicrobial agent. Its structural components may enhance its ability to interact with microbial targets, leading to effective inhibition of bacterial and fungal growth. In vitro evaluations against various pathogens have shown promising results .
Anticancer Properties
The compound is being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies have provided insights into its binding affinities with specific cancer-related targets .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound has several potential applications:
- Drug Development: It could serve as a lead compound for developing new therapeutic agents targeting infections or cancers.
- Pharmacological Research: Further studies may elucidate additional mechanisms of action and broaden its application scope in treating various diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds within the benzothiazole and thieno[2,3-c]pyridine classes:
Comparison with Similar Compounds
6-Position Modifications
- Acetyl (Target Compound) : Increases polarity and solubility compared to Analog 1's benzyl group , which is bulkier and more lipophilic. The acetyl group may enhance metabolic stability by reducing oxidative degradation .
- Benzyl (Analog 1) : Likely improves membrane permeability but may reduce aqueous solubility, limiting bioavailability .
2-Position Modifications
Spectroscopic and Structural Analysis
- NMR studies (e.g., as in ) reveal that substituent changes in regions analogous to the 2- and 6-positions significantly alter chemical shifts in specific proton environments (e.g., positions 29–44 in related scaffolds). For the target compound, the dichlorobenzamide group likely induces distinct electronic perturbations compared to thiophene or pyrazole analogs.
Lumping Strategy Considerations
- As discussed in , compounds with similar cores but variable substituents (e.g., acetyl vs. benzyl) may be grouped for computational modeling. However, the dichlorobenzamide group’s unique electronic profile warrants separate evaluation in structure-activity relationship (SAR) studies.
Preparation Methods
Core Heterocyclic Framework Construction: Tetrahydrothieno[2,3-c]Pyridine
The tetrahydrothieno[2,3-c]pyridine moiety serves as the foundational scaffold. Two primary approaches dominate its synthesis:
Cyclocondensation of Thiophene Derivatives
A one-pot cyclization strategy, as demonstrated by Serdaroğlu et al., enables efficient assembly of the tetrahydrothieno[2,3-c]pyridine core. Using 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile, reaction with chloro- and nitro-substituted aryl groups in acetonitrile at 70°C for 6 hours achieves yields exceeding 85%. Key advantages include minimal byproducts and scalability (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Reactant | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-thienopyridine | Acetonitrile | 70°C | 6 | 87–90 |
| Chloro-substituted aryl | THF | 0–5°C | 3 | 78 |
Functionalization via Nucleophilic Substitution
Post-cyclization, the C-2 position is activated for amidation. In Example 4 of, tert-butyldimethylsilyl chloride protects the hydroxyl group, facilitating subsequent coupling with 2-bromo-2-(2-fluorophenyl)-1-cyclopropyl-ethanone. This method, utilizing triethylamine in dichloromethane, achieves 90% yield after recrystallization.
Acetylation at Position 6
Acetylation employs acetic anhydride (3.981 g) in acetonitrile at 4°C, catalyzed by N-methylmorpholine and 4-dimethylaminopyridine. Stirring for 3 hours followed by chilled water precipitation isolates the acetylated product in 82% yield.
Formation of 2,4-Dichlorobenzamide
The final amidation step couples 2,4-dichlorobenzoyl chloride with the amine-functionalized intermediate. Two methods prevail:
Purification and Characterization
Recrystallization
Crude products are recrystallized from acetone/water (1:1 v/v) at -5°C, enhancing purity to >96%.
Challenges and Mitigation Strategies
- Regioselectivity in Coupling : Electron-withdrawing groups on the benzamide direct substitution to the para position. Steric hindrance from the acetyl group necessitates excess boronic acid (1.5 eq.).
- Byproduct Formation : Unreacted starting materials are minimized via iterative recrystallization and column chromatography.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dichlorobenzamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine precursors under reflux conditions (e.g., ethanol or DMF as solvents).
- Step 2 : Acetylation at the 6-position of the tetrahydrothieno-pyridine core using acetyl chloride or acetic anhydride.
- Step 3 : Amide coupling with 2,4-dichlorobenzoyl chloride via nucleophilic acyl substitution.
- Critical Parameters : Temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) must be optimized to avoid side products like over-acetylation or incomplete coupling .
- Analytical Validation : HPLC (≥95% purity) and NMR (e.g., δ 2.1 ppm for acetyl protons) are essential for confirming structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is required:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., acetyl group integration, benzo[d]thiazole aromatic signals).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide bond) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Hypothesis Testing : Compare activity in cell-free enzymatic assays (e.g., kinase inhibition) vs. cell-based assays to identify off-target effects or metabolic instability.
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess compound degradation.
- Structural Modifications : Introduce isotopic labeling (e.g., ¹³C-acetyl group) to track metabolic pathways via LC-MS .
Q. What strategies are effective for optimizing reaction yields during scale-up synthesis?
- Methodological Answer :
- Solvent Screening : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions.
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate amide coupling.
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control and reduced reaction times.
- Yield Data : Pilot-scale reactions (10–100 g) achieved 75–85% yield after recrystallization in ethanol/water .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions at the 2,4-dichlorobenzamide moiety (e.g., replacing Cl with F or CH₃) to evaluate steric/electronic effects.
- Biological Testing : Screen analogs against related targets (e.g., kinase panels) to identify selectivity drivers.
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding interactions with the target protein’s active site.
- Example : In thieno-pyridine derivatives, methyl substitution at the 6-position enhanced selectivity for kinase X over kinase Y by 20-fold .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm binding to the intended protein target.
- RNA Interference : Knock down the target protein and assess loss of compound efficacy.
- Pharmacodynamic Markers : Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) in treated vs. untreated cells.
- In Vivo Validation : Administer the compound in disease models (e.g., xenografts) and correlate efficacy with target modulation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer :
- Re-evaluate Force Fields : Use AMBER or CHARMM for molecular dynamics simulations to improve conformational sampling.
- Crystallography : Co-crystallize the compound with the target protein to resolve binding modes (e.g., SHELX for structure refinement).
- Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
Q. Why might NMR spectra show unexpected peaks, and how can this be resolved?
- Methodological Answer :
- Impurity Identification : Compare HPLC retention times with synthetic intermediates (e.g., unreacted starting materials).
- Solvent Artifacts : Ensure deuterated solvents are free from protonated contaminants (e.g., residual H₂O in DMSO-d₆).
- Dynamic Effects : Variable-temperature NMR to detect conformational exchange (e.g., rotamers of the benzamide group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
